Uzarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

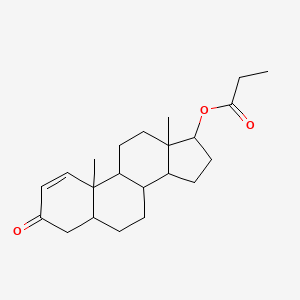

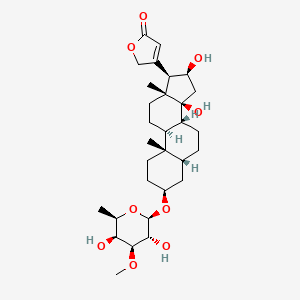

Uzarin is a cardenolide glycoside, a type of organic compound commonly found in plants such as Xysmalobium undulatum, Nerium oleander, Asclepias fruticosa, and Calotropis procera . It has been known for its medicinal use for centuries, particularly in African folk medicine, where it was used to treat wounds, diarrhea, spasms, menstrual cramps, and headaches . Unlike other cardiac glycosides, this compound has a low cardiotonic effect, making intoxication less likely .

Preparation Methods

Uzarin can be synthesized through a stereoselective semisynthesis starting from epi-androsterone . The synthesis route offers efficient access to uzarigenin, the aglycone of this compound, by using moderate to high-yielding stereoselective reactions . Industrial production methods often involve the extraction of this compound from the roots of the Uzara plant (Xysmalobium undulatum) using chromatographic and spectroscopic techniques .

Chemical Reactions Analysis

Scientific Research Applications

Uzarin has multiple scientific research applications. It is used in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research . It has shown potential as an antidiarrheal, antiviral, and anticancer agent . Recent studies suggest that this compound may inhibit the SARS-CoV-2 receptor binding domain and RNA-dependent polymerase, indicating its potential use in antiviral therapies . Additionally, this compound has been used to study the inhibition of active chloride secretion in intestinal cells, making it suitable for treating acute secretory diarrhea .

Mechanism of Action

Uzarin exerts its effects primarily through the inhibition of the Na+/K±ATPase enzyme . This inhibition reduces active chloride secretion in intestinal cells, leading to its antidiarrheal effects . The compound also decreases intracellular cAMP responses and paracellular resistance, further contributing to its therapeutic effects . Molecular docking and dynamics studies have shown that this compound can inhibit the SARS-CoV-2 receptor binding domain and RNA-dependent polymerase .

Comparison with Similar Compounds

Uzarin is similar to other cardenolide glycosides such as digitoxin and calotropin . it is unique due to its low cardiotonic effect, making it less likely to cause intoxication . Other similar compounds include andrographiside, sweroside, agnuside, cirsimarin, and thevetin A . These compounds share similar biological properties but differ in their specific molecular structures and effects.

Properties

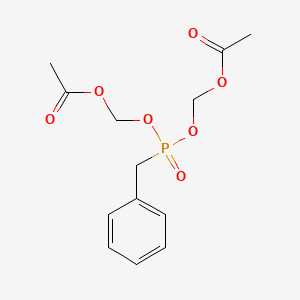

Molecular Formula |

C35H54O14 |

|---|---|

Molecular Weight |

698.8 g/mol |

IUPAC Name |

3-[(3S,5S,8R,10S,13R,14S,17R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20?,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34+,35-/m0/s1 |

InChI Key |

RIPMDUQTRRLJTE-FHSBOVABSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,10S,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785079.png)

![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)

![(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid](/img/structure/B10785103.png)

![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)

![18-Methyl-7-oxapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-triene-5,17-dione](/img/structure/B10785174.png)